molecular formula C16H15NO5 B14884843 2-Aminobenzoic 3,4-dimethoxybenzoic anhydride

2-Aminobenzoic 3,4-dimethoxybenzoic anhydride

Cat. No.: B14884843
M. Wt: 301.29 g/mol
InChI Key: IQORIDUUJWCWML-UHFFFAOYSA-N
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Description

2-Aminobenzoic 3,4-dimethoxybenzoic anhydride is a chemical compound with the molecular formula C18H18O7. It is known for its unique structure, which includes both amino and methoxy functional groups. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzoic 3,4-dimethoxybenzoic anhydride typically involves the reaction of 2-aminobenzoic acid with 3,4-dimethoxybenzoic acid under dehydrating conditions. Common dehydrating agents used in this reaction include acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion to the anhydride form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzoic 3,4-dimethoxybenzoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminobenzoic 3,4-dimethoxybenzoic anhydride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminobenzoic 3,4-dimethoxybenzoic anhydride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: Shares the amino group but lacks the methoxy groups.

    3,4-Dimethoxybenzoic acid: Contains the methoxy groups but lacks the amino group.

    Benzoic anhydride: Lacks both the amino and methoxy groups.

Uniqueness

2-Aminobenzoic 3,4-dimethoxybenzoic anhydride is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

(2-aminobenzoyl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C16H15NO5/c1-20-13-8-7-10(9-14(13)21-2)15(18)22-16(19)11-5-3-4-6-12(11)17/h3-9H,17H2,1-2H3

InChI Key

IQORIDUUJWCWML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC(=O)C2=CC=CC=C2N)OC

Origin of Product

United States

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